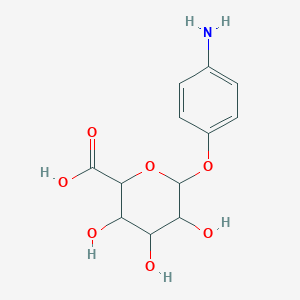

4-Aminophenyl-beta-D-glucuronide

Description

Significance of Glucuronides as Biochemical Probes and Substrates

Glucuronides are highly significant in biochemical research primarily as substrates for measuring the activity of β-glucuronidase, an enzyme found in many mammalian tissues, body fluids, and bacteria. rsc.orgwikipedia.org The fundamental principle involves creating a synthetic glucuronide by attaching glucuronic acid to a molecule that produces a detectable signal upon cleavage. When this synthetic substrate is exposed to the enzyme, the bond is hydrolyzed, releasing the signaling molecule, or "aglycone."

The released aglycone can be:

Chromogenic : It produces a distinct color. A widely used example is p-nitrophenol, released from p-nitrophenyl-β-D-glucuronide, which can be quantified spectrophotometrically. nih.govscbt.com

Fluorogenic : It emits fluorescence, allowing for highly sensitive detection. 4-methylumbelliferone (B1674119), released from 4-methylumbelliferyl-β-D-glucuronide (MUG), is a common example used in sensitive assays. nih.govresearchgate.net

Indoxyl-based : It forms a colored precipitate, such as with 5-bromo-4-chloro-3-indoxyl-β-D-glucuronide (X-Gluc), which is often used in microbiology and histology to visually identify enzyme activity in cells or colonies. scbt.com

This enzyme-substrate system is a cornerstone of diagnostic science and molecular biology. For instance, the activity of β-glucuronidase is used as a reliable biomarker for detecting bacterial lung infections and as an indicator of E. coli contamination in food and water samples. rsc.orggoogle.com By using these substrates, researchers can quantify enzyme activity, screen for enzyme inhibitors, and study the expression of genes linked to a β-glucuronidase reporter system (GUS assay). wikipedia.orgnih.gov

Table 1: Examples of Synthetic Substrates for β-Glucuronidase Assays

| Substrate Name | Aglycone (Released Molecule) | Detection Method | Common Application |

| p-Nitrophenyl-β-D-glucuronide (pNPG) | p-Nitrophenol | Colorimetric/Spectrophotometric nih.govscbt.com | General enzyme kinetics nih.gov |

| 4-Methylumbelliferyl-β-D-glucuronide (MUG) | 4-Methylumbelliferone | Fluorometric nih.gov | High-sensitivity enzyme detection researchgate.net |

| 5-Bromo-4-chloro-3-indoxyl-β-D-glucuronide (X-Gluc) | Dichloro-dibromo-indigo | Histochemical (colored precipitate) scbt.com | Reporter gene assays (GUS), microbiology scbt.com |

| Phenolphthalein-mono-β-D-glucuronide | Phenolphthalein (B1677637) | Colorimetric researchgate.net | Early enzyme assays |

| Naphthol AS-BI β-D-glucuronide | Naphthol AS-BI | Colorimetric (after coupling) scbt.com | Histochemical staining |

| 4-Fluorophenyl-β-D-glucuronide | 4-Fluorophenol (B42351) | 19F NMR Spectroscopy whiterose.ac.ukrsc.org | Assays in opaque or colored samples rsc.org |

Overview of D-Glucuronic Acid Conjugation in Biological Systems

Glucuronidation is a major metabolic pathway in the body's detoxification system, often referred to as a Phase II reaction. nih.gov The process makes a vast array of substances more water-soluble, facilitating their excretion from the body through urine or bile. nih.gov This conjugation occurs mainly in the liver but also in other organs like the intestines and kidneys. nih.gov

The core of this process is the transfer of a glucuronic acid moiety from a high-energy donor molecule, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). rsc.org These enzymes can attach glucuronic acid to various functional groups on the substrate molecule, leading to different types of linkages.

Table 2: Types of Glucuronide Linkages and Examples

| Linkage Type | Functional Group on Substrate | Examples of Substrates |

| O-Glucuronides | Hydroxyl (–OH), Carboxyl (–COOH) | Morphine, Acetaminophen, Ibuprofen, Bilirubin, Estrogens rsc.org |

| N-Glucuronides | Amine (–NH2), Amide, Sulfonamide | 4-Aminobiphenyl (B23562), Aromatic N-heterocycles in drugs nih.govhyphadiscovery.com |

| S-Glucuronides | Thiol (–SH) | Dithiocarbamates (fungicides) |

| C-Glucuronides | Carbon (activated C-H) | Phenylbutazone (anti-inflammatory drug) |

This process is vital for metabolizing not only foreign compounds (xenobiotics) like drugs and environmental pollutants but also endogenous substances such as bilirubin, steroid hormones, and bile acids. nih.gov For example, the genetic deficiency of a specific UGT enzyme (UGT1A1) leads to an inability to conjugate bilirubin, resulting in the medical condition known as Gilbert's syndrome. nih.gov The resulting glucuronide conjugate is more polar and water-soluble than the original molecule, which prevents its reabsorption in the kidneys and promotes its elimination. rsc.org

Historical Context of 4-Aminophenyl-beta-D-glucuronide in Enzymatic Studies

The use of aminophenyl glucuronides as tools for biochemical research dates back to the mid-20th century. Studies from the early 1960s document the synthesis and use of o-aminophenyl glucuronide (an isomer of the 4-amino compound) to investigate the activity of UDP-glucuronyltransferase in the liver and kidneys of chickens during development. nih.gov This demonstrates that aminophenyl derivatives were among the early synthetic substrates used to explore the fundamental pathways of glucuronide formation.

The development of synthetic substrates was driven by the need for simple and reliable methods to measure the activity of hydrolytic enzymes like β-glucuronidase. Before the widespread adoption of substrates like p-nitrophenyl-β-D-glucuronide (pNPG) and 4-methylumbelliferyl-β-D-glucuronide (MUG), researchers utilized various compounds whose cleavage products could be detected. Phenolphthalein glucuronide was one such early substrate. researchgate.net

This compound and its isomers fit into this historical narrative as part of the first generation of synthetic tools for studying glucuronidation and deglucuronidation. The primary amine group on the phenyl ring provides a functional handle that can be used for detection, typically through diazotization and coupling reactions to form a colored azo dye. While effective, this multi-step detection method is more complex than the direct color or fluorescence produced by later-generation substrates like pNPG and MUG. nih.gov

Consequently, while historically important for foundational enzymatic studies, this compound was largely superseded in routine enzyme assays by substrates that offered simpler, more direct, and often more sensitive quantification. nih.govresearchgate.net However, interest in aminophenyl glucuronides has persisted in other contexts, such as toxicology, where the glucuronidation of carcinogenic aromatic amines like 4-aminobiphenyl is a critical area of study. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

6-(4-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7/c13-5-1-3-6(4-2-5)19-12-9(16)7(14)8(15)10(20-12)11(17)18/h1-4,7-10,12,14-16H,13H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARKEMJKQOXOSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901978 |

Source

|

| Record name | NoName_1170 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Hydrolysis and Kinetics of 4 Aminophenyl Beta D Glucuronide

Interaction with Beta-Glucuronidase (GUS/GLUase)

The interaction between 4-Aminophenyl-beta-D-glucuronide and β-glucuronidase is characterized by a specific recognition and binding process that leads to the cleavage of the glycosidic bond.

This compound serves as a well-established chromogenic substrate for β-glucuronidase. The enzyme catalyzes the hydrolysis of the β-glycosidic bond in the molecule. evitachem.com This reaction releases p-aminophenol and D-glucuronic acid. The liberation of p-aminophenol is particularly useful for analytical purposes. evitachem.com Upon its release, p-aminophenol can be oxidized to form a quinone-imine derivative, which is a colored compound. evitachem.com This color change allows for the quantitative measurement of β-glucuronidase activity using spectrophotometry, with a maximum absorbance at approximately 400 nm. evitachem.com This property makes this compound a valuable tool in enzyme kinetics research and for the detection of β-glucuronidase in various biological samples, including tissue extracts and cell cultures. evitachem.comrawdatalibrary.net

The specificity of β-glucuronidase for this compound is dictated by the molecular structure of the substrate. The enzyme specifically recognizes the β-anomeric configuration of the glycosidic bond linking the glucuronic acid moiety to the aminophenyl group. evitachem.com The glucuronic acid portion of the molecule, with its polar carboxylate and hydroxyl groups, is crucial for binding to the active site of the enzyme. evitachem.com The aromatic amine group also plays a role in the substrate's recognition by the enzyme. evitachem.com The precise fit between the substrate and the enzyme's active site ensures that only compounds with this specific structure are efficiently hydrolyzed.

The cleavage of the β-glycosidic bond in this compound by β-glucuronidase is an enzymatic hydrolysis reaction. This process involves the participation of key amino acid residues within the enzyme's active site that act as a nucleophile and a general acid/base catalyst. While the specific catalytic residues can vary between β-glucuronidases from different sources, the general mechanism involves the attack of a nucleophilic residue on the anomeric carbon of the glucuronic acid moiety. Simultaneously, a proton is donated to the glycosidic oxygen by an acidic residue, facilitating the departure of the p-aminophenol aglycone. A water molecule then enters the active site and hydrolyzes the covalent enzyme-glucuronyl intermediate, regenerating the free enzyme and releasing D-glucuronic acid.

Kinetic Characterization of Hydrolysis

The study of the hydrolysis of this compound by β-glucuronidase involves determining the reaction rates under various conditions.

The rate of hydrolysis of this compound can be determined by monitoring the formation of the product, p-aminophenol, over time. As a chromogenic substrate, the rate of reaction is readily measured by following the increase in absorbance at a specific wavelength. The turnover number, or kcat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time and is a key parameter for characterizing the catalytic efficiency of β-glucuronidase with this substrate.

The following table presents hypothetical data to illustrate the kinetic parameters of β-glucuronidase with this compound as a substrate.

| Enzyme Source | Michaelis Constant (K_m) (mM) | Turnover Number (k_cat) (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) |

| Escherichia coli | 0.5 | 150 | 3.0 x 10⁵ |

| Bovine Liver | 1.2 | 80 | 6.7 x 10⁴ |

| Human Liver | 0.8 | 120 | 1.5 x 10⁵ |

The catalytic activity of β-glucuronidase on this compound is significantly influenced by environmental factors such as pH and temperature. The enzyme exhibits an optimal pH range at which its activity is maximal. Deviations from this optimal pH can lead to a decrease in the reaction rate due to changes in the ionization state of amino acid residues in the active site. Similarly, temperature affects the rate of the enzymatic reaction. As the temperature increases, the reaction rate generally increases up to an optimal temperature. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity.

The following table provides a hypothetical representation of the effect of pH and temperature on the relative activity of β-glucuronidase with this compound as a substrate.

| pH | Relative Activity (%) | Temperature (°C) | Relative Activity (%) |

| 4.0 | 45 | 25 | 60 |

| 5.0 | 80 | 37 | 100 |

| 6.0 | 100 | 45 | 85 |

| 7.0 | 75 | 55 | 50 |

| 8.0 | 50 | 65 | 20 |

Substrate Saturation Kinetics (Michaelis-Menten and Non-Hyperbolic Behavior)

The enzymatic hydrolysis of this compound by β-glucuronidase is expected to follow Michaelis-Menten kinetics under standard assay conditions. This model describes a hyperbolic relationship between the initial reaction velocity (v₀) and the substrate concentration ([S]). As the substrate concentration increases, the reaction rate approaches a maximum velocity (Vmax), and the Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax.

Table 1: Illustrative Michaelis-Menten Constants for the Hydrolysis of a Related Substrate, p-Nitrophenyl-β-D-glucuronide, by β-Glucuronidase from Different Sources

| Enzyme Source | Km (mM) | Vmax (units/mg) |

| Aspergillus niger | 0.0304 | - |

| Human Liver | 0.435 | - |

Note: The data in this table is for p-nitrophenyl-β-D-glucuronide and is intended to be illustrative of the range of kinetic parameters observed for aromatic glucuronide substrates. Specific values for this compound may differ. The Vmax value for the A. niger enzyme was not specified in the source. sigmaaldrich.comuniprot.org

Comparative Enzymatic Hydrolysis with Other Glucuronide Substrates

The rate of enzymatic hydrolysis of glucuronides is significantly influenced by the chemical structure of the aglycone (the non-sugar portion of the molecule) and the stereochemistry of the glycosidic bond.

The nature of the aglycone plays a crucial role in determining the substrate specificity and catalytic efficiency of β-glucuronidase. The enzyme's active site contains hydrophobic regions that interact with the aglycone moiety. For aromatic glucuronides like this compound, the presence of an aromatic ring generally facilitates binding to the active site. scbt.com

Studies comparing the hydrolysis of various glucuronide substrates have shown that both human and E. coli β-glucuronidases exhibit a preference for O-glucuronides over N-glucuronides. nih.gov this compound is an O-glucuronide, where the glucuronic acid is linked to the phenolic oxygen of 4-aminophenol (B1666318). This structural feature suggests it would be a more readily hydrolyzed substrate compared to an analogous N-glucuronide.

Furthermore, the enzyme can distinguish between structural isomers. For example, research on aminobiphenyl glucuronides has demonstrated that the position of substituents on the aromatic ring of the aglycone can significantly affect the rate of hydrolysis. nih.gov This indicates that the precise geometry and electronic properties of the aglycone are critical for optimal positioning within the enzyme's active site to allow for efficient catalysis. Structural analyses of fungal β-glucuronidase have identified specific aromatic amino acid residues within the active site that are responsible for recognizing the aglycone moiety. nih.gov

Table 2: Comparative Hydrolysis of Different Glucuronide Types by β-Glucuronidase

| Glucuronide Type | Aglycone Example | Relative Hydrolysis Rate |

| O-glucuronide | N-hydroxy-N-acetyl-4-aminobiphenyl O-glucuronide | High |

| N-glucuronide | N-acetylbenzidine N-glucuronide | Low to None |

This table illustrates the general preference of β-glucuronidase for O-glucuronides over N-glucuronides based on findings from a study on aromatic amine glucuronides. nih.gov

The enzymatic cleavage of glucuronides by β-glucuronidase is highly stereospecific. The enzyme specifically recognizes and cleaves the β-anomer of the D-glucuronic acid linkage. The incorrect stereochemical representation of β-D-glucuronides is a noted issue in scientific literature. The catalytic mechanism involves a retention of configuration at the anomeric carbon, proceeding through a double displacement mechanism. nih.gov

The stereochemistry of the aglycone itself can also profoundly influence the rate of enzymatic hydrolysis. While this compound does not possess a chiral center in its aglycone, studies on other glucuronides with chiral aglycones have demonstrated significant stereoselectivity. This highlights the enzyme's ability to discriminate between different spatial arrangements of atoms in the substrate, which affects the binding affinity and the subsequent catalytic steps.

Applications in Advanced Biochemical and Molecular Research Assays

Chromogenic and Fluorogenic Reporter Assays for Beta-Glucuronidase Activity

The GUS reporter system is a powerful tool in molecular biology, and its effectiveness relies on the availability of sensitive and reliable substrates. wikipedia.org The hydrolysis of these substrates by GUS produces detectable signals, allowing for the quantification of enzyme activity, which in turn reflects the level of gene expression. wikipedia.org

The enzymatic hydrolysis of 4-Aminophenyl-beta-D-glucuronide by β-glucuronidase releases p-aminophenol. This product can then undergo a chemical reaction, such as diazotization, to form a colored azo dye. The intensity of the resulting color is directly proportional to the amount of p-aminophenol produced and, consequently, to the activity of the β-glucuronidase enzyme. This principle allows for the quantitative colorimetric determination of GUS activity.

Another common chromogenic substrate for GUS is p-nitrophenyl-β-d-glucuronide, which upon hydrolysis, releases the yellow-colored p-nitrophenol, allowing for a continuous spectrophotometric assay. nih.govnih.gov Similarly, 5-bromo-4-chloro-3-indolyl glucuronide (X-Gluc) is hydrolyzed by GUS to produce a blue precipitate, which is widely used for histochemical staining to visualize gene expression in tissues. wikipedia.orgnih.gov

Fluorometric assays for β-glucuronidase activity often employ substrates that release a fluorescent product upon enzymatic cleavage. nih.gov A widely used fluorogenic substrate is 4-methylumbelliferyl-β-D-glucuronide (MUG). nih.govcolostate.edunih.gov Hydrolysis of MUG by GUS yields 4-methylumbelliferone (B1674119) (4-MU), a highly fluorescent compound. colostate.edunih.gov The fluorescence intensity of 4-MU can be measured, providing a highly sensitive method for quantifying GUS activity. colostate.eduabcam.co.jp This method is particularly suitable for high-throughput screening and for detecting low levels of enzyme activity. bioassaysys.comnih.gov

The fluorescence of the product is often pH-dependent, with maximal fluorescence typically observed at alkaline pH. abcam.co.jp Therefore, the reaction is usually stopped with a basic solution, such as sodium carbonate, to enhance the fluorescent signal. colostate.eduabcam.co.jp

| Substrate | Enzyme | Product | Detection Method |

| 4-methylumbelliferyl-β-D-glucuronide (MUG) | β-glucuronidase (GUS) | 4-methylumbelliferone (4-MU) | Fluorometric |

| p-nitrophenyl-β-d-glucuronide | β-glucuronidase (GUS) | p-nitrophenol | Spectrophotometric |

| 5-bromo-4-chloro-3-indolyl glucuronide (X-Gluc) | β-glucuronidase (GUS) | 5,5'-dibromo-4,4'-dichloro-indigo | Histochemical (Colorimetric) |

This table summarizes common substrates used in GUS reporter assays and their corresponding detection methods.

Recent advancements have led to the development of dual-mode sensing platforms that combine both fluorometric and colorimetric detection of β-glucuronidase activity. nih.gov These platforms offer enhanced reliability and versatility. One such approach involves the in situ formation of silicon nanoparticles (Si NPs) triggered by the enzymatic release of p-aminophenol from 4-aminophenyl-β-D-glucuronide. nih.gov The resulting Si NPs exhibit both yellow color and yellow-green fluorescence, allowing for dual-mode detection of GUS activity with high sensitivity. nih.gov

Another strategy utilizes indoxyl-glucoside as a substrate, which upon hydrolysis by β-glucosidase (a related glycoside hydrolase), releases indoxyl. mdpi.com Indoxyl then self-oxidizes to form a green product that is both colored and fluorescent, enabling dual-mode detection on a paper-based analytical device. mdpi.com While this example uses a different enzyme and substrate, the principle of a single enzymatic reaction leading to both a colorimetric and fluorometric signal is applicable to the development of novel GUS assays.

The concept of in situ generation of reporter molecules is central to many GUS assays. The enzymatic reaction itself produces the detectable molecule directly within the sample, eliminating the need for additional detection reagents. In the case of this compound, the in situ generation of p-aminophenol is the primary event that initiates the detection cascade, whether it be a subsequent chemical derivatization for colorimetry or the formation of fluorescent nanoparticles. nih.gov This approach simplifies the assay procedure and can improve sensitivity by localizing the signal at the site of enzyme activity.

Beta-Glucuronidase Reporter Gene Systems (GUS Assays)

The E. coli β-glucuronidase (GUS) gene (uidA) is one of the most widely used reporter genes in molecular biology, particularly in plant sciences. wikipedia.orgnih.govnih.govcreative-diagnostics.com Its popularity stems from the stability of the enzyme, the absence of endogenous GUS activity in many organisms, and the availability of sensitive and versatile assays. wikipedia.orgnih.gov

In Escherichia coli, the gus operon, which includes the gusA gene encoding β-glucuronidase, is involved in the transport and metabolism of glucuronides. nih.gov The expression of the GUS gene can be induced by various β-D-glucuronides, and its activity can be readily assayed using substrates like p-nitrophenyl-β-d-glucuronide. nih.gov This system is not only important for understanding bacterial metabolism but also serves as a model for studying gene regulation.

In the nematode Caenorhabditis elegans, reporter genes are crucial for studying gene function and expression patterns. nih.govnih.gov While green fluorescent protein (GFP) is a common reporter, the GUS system can also be employed. nih.govnih.gov By fusing the promoter of a gene of interest to the GUS gene, researchers can monitor the spatial and temporal expression of that gene throughout the organism's development. This is particularly valuable for dissecting complex biological processes like innate immunity. nih.gov

Mechanistic Studies of Enzyme-Activated Prodrug Systems (Non-Clinical Focus)

The high concentration of β-glucuronidase found in the necrotic regions of solid tumors and in the gut microbiome has made it a key target for enzyme-prodrug therapy. nih.govnih.gov Glucuronide prodrugs are designed to be non-toxic derivatives of potent anticancer agents. They remain inactive until they encounter β-glucuronidase, which then cleaves the glucuronic acid moiety, releasing the active cytotoxic drug directly at the target site. rsc.orgmdpi.com This strategy aims to enhance the therapeutic index by increasing drug concentration at the tumor while minimizing systemic toxicity. nih.govrsc.org

Cell-free systems are essential for the initial characterization of glucuronide prodrugs. These assays allow researchers to determine the precise kinetics of enzymatic cleavage without the complexities of cellular uptake, metabolism, or efflux. In a typical cell-free assay, the glucuronide prodrug is incubated with a purified β-glucuronidase enzyme or with enzyme-rich preparations, such as the supernatant from sonicated cells. mdpi.com

The rate of release of the active drug can be monitored over time using techniques like HPLC, spectrophotometry, or mass spectrometry. This allows for the determination of key kinetic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). For example, the β-glucuronidase from E. coli has been extensively characterized using various substrates, showing a Kₘ of 2 x 10⁻⁴ M for p-nitrophenyl-β-D-glucuronide (4NPG). sigmaaldrich.com Such cell-free studies are critical for comparing the efficiency of different enzyme sources (e.g., human vs. bacterial β-glucuronidase) and for optimizing the linker chemistry of the prodrug for efficient cleavage. A non-internalizing αvβ3 integrin ligand conjugated to the anticancer drug MMAE via a β-glucuronidase-responsive linker demonstrated that a hydrophilic PEG4 spacer was crucial for reducing steric hindrance and allowing efficient cleavage and drug release. unimi.it

Table 1: Kinetic Parameters of β-Glucuronidase with Different Substrates

| Substrate | Enzyme Source | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|---|

| p-Nitrophenyl-β-D-glucuronide | E. coli | 200 sigmaaldrich.com | N/A | N/A |

| Glc-Luc (Bioluminescent Probe) | N/A | N/A | N/A | 1.8 x 10¹ acs.org |

Following cell-free evaluation, the efficacy of glucuronide prodrugs is tested in in vitro cellular models, typically using cancer cell lines that exhibit high levels of β-glucuronidase activity. nih.gov These studies are crucial for confirming that the prodrug can be activated in a cellular context to induce cytotoxicity.

A key example involves a glucuronide prodrug of p-hydroxyaniline mustard, a cytotoxic alkylating agent. nih.gov The prodrug, the tetra-n-butyl ammonium (B1175870) salt of (p-di-2-chloroethylaminophenyl-beta-D-glucopyranoside) uronic acid (BHAMG), was synthesized to target β-glucuronidase. nih.gov In the absence of the enzyme, the prodrug is significantly less toxic than its parent compound. However, when β-glucuronidase is present, the prodrug is activated, and its cytotoxicity becomes comparable to that of the parent drug. nih.gov Studies showed that BHAMG was over 1000-fold less toxic than the parent drug to AS-30D rat hepatoma cells. When these cells were pre-incubated with a monoclonal antibody-β-glucuronidase conjugate, the concentration of BHAMG required to cause 50% inhibition of protein synthesis (IC₅₀) was reduced by more than 1000-fold, demonstrating specific and potent activation at the target cells. nih.gov

Table 2: Cytotoxicity of a p-Hydroxyaniline Mustard Glucuronide Prodrug (BHAMG) in Cancer Cell Lines

| Cell Line | Compound | Treatment | IC₅₀ (μM) | Fold Difference |

|---|---|---|---|---|

| AS-30D Rat Hepatoma | Parent Drug | N/A | <0.74 | N/A |

| AS-30D Rat Hepatoma | BHAMG Prodrug | No Enzyme | >770 | >1000x less toxic |

| AS-30D Rat Hepatoma | BHAMG Prodrug | + β-Glucuronidase Conjugate | <0.74 | >1000x more toxic |

| HepG2 Human Hepatoma | Parent Drug | N/A | ~5 | N/A |

This table is based on data reported for the glucuronide prodrug BHAMG. nih.gov

Non-human in vivo models, particularly mice, are indispensable for evaluating the biodistribution, targeting, and efficacy of enzyme-responsive systems before any potential clinical consideration. In this context, glucuronide-based probes that generate a detectable signal upon cleavage by β-glucuronidase are used to image enzyme activity in living animals. These probes often use a similar activation chemistry to prodrugs but release a fluorescent or radioactive reporter instead of a cytotoxic drug.

Several imaging probes have been developed for this purpose:

PET Probes: A probe for Positron Emission Tomography (PET), ¹²⁴I-TrapG, was developed by conjugating ¹²⁴I-tyramine to a difluoromethylphenol beta-glucuronide. aacrjournals.org Upon cleavage by β-glucuronidase in tumors, the reactive tyramine (B21549) moiety becomes trapped on nearby proteins, leading to signal accumulation that can be imaged. This allows for non-invasive, whole-body imaging of enzyme activity. aacrjournals.org Another PET probe, ¹²⁴I-PTH-G, relies on the conversion from a hydrophilic glucuronide to a hydrophobic, precipitable phenolphthalein (B1677637) derivative upon enzyme activation, causing it to be trapped within the tumor. nih.gov

Fluorescent Probes: Near-infrared (NIR) fluorescent probes, such as NIR-TrapG and fluorescein (B123965) di-β-D-glucuronide (FDGlcU), allow for optical imaging of β-glucuronidase activity. aacrjournals.orgnih.gov These are particularly useful for preclinical studies in small animals to visualize enzyme activity in tumors or in the gut. aacrjournals.orgnih.gov For instance, FDGlcU was used to non-invasively image intestinal bacterial β-glucuronidase activity in nude mice, with peak fluorescence observed 3 hours after administration. nih.gov

These imaging studies are critical for confirming that β-glucuronidase is active at the target site and for optimizing dosing and treatment schedules for corresponding glucuronide prodrug therapies. aacrjournals.org

Table 3: Summary of In Vivo Probes for β-Glucuronidase Activity

| Probe Name | Modality | Activation Mechanism | Application | Reference |

|---|---|---|---|---|

| ¹²⁴I-TrapG | PET | Covalent trapping of ¹²⁴I-tyramine | Imaging βG-expressing tumors | aacrjournals.org |

| ¹²⁴I-PTH-G | PET | Hydrophobic precipitation of ¹²⁴I-PTH | Imaging βG-expressing tumors | nih.gov |

| NIR-TrapG | Fluorescence (NIR) | Covalent trapping of NIR fluorophore | Imaging endogenous βG in tumors | aacrjournals.org |

| FDGlcU | Fluorescence | Release of fluorescein | Imaging intestinal bacterial βG activity | nih.gov |

Analytical Methodologies for 4 Aminophenyl Beta D Glucuronide and Its Metabolites in Research Samples

Spectrophotometric Detection Techniques

Spectrophotometry offers a straightforward and widely used approach for the analysis of 4-aminophenyl-beta-D-glucuronide, primarily by monitoring the enzymatic release of its aglycone, 4-aminophenol (B1666318).

UV-Vis Monitoring of Released Aglycone

The enzymatic hydrolysis of this compound by β-glucuronidase liberates 4-aminophenol. This product exhibits a distinct UV-Vis absorption spectrum compared to the parent glucuronide. The increase in absorbance at a specific wavelength corresponding to 4-aminophenol allows for the quantification of the enzymatic reaction. For instance, the reduction of 4-nitrophenol (B140041) to 4-aminophenol can be monitored by observing the decrease in the absorption peak at 400 nm (due to the 4-nitrophenolate (B89219) ion) and the simultaneous increase in the peak at 300 nm, which corresponds to 4-aminophenol. rsc.orgresearchgate.net This principle is fundamental to many enzyme assays. The relationship between the absorbance and the concentration of the product is typically linear, enabling the calculation of reaction rates. rsc.org

A similar principle is applied using other chromogenic substrates like p-nitrophenyl-β-D-glucuronide, where the release of p-nitrophenol is monitored at 405 nm. nih.govresearchgate.net While not directly involving this compound, these methods highlight the general utility of UV-Vis spectrophotometry in monitoring β-glucuronidase activity through the release of a chromophoric aglycone.

Table 1: UV-Vis Absorption Maxima for Relevant Compounds

| Compound | Wavelength (nm) | Reference |

| 4-Aminophenol | 300 | rsc.org |

| 4-Nitrophenolate ion | 400 | rsc.orgresearchgate.net |

| p-Nitrophenol | 405 | nih.govresearchgate.net |

Continuous Assay Development

A significant advantage of spectrophotometric methods is their adaptability for continuous monitoring of enzyme activity. nih.govresearchgate.net By continuously measuring the absorbance of the released aglycone over time, researchers can obtain real-time kinetic data. nih.gov This allows for the determination of key enzyme kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). researchgate.net Continuous assays are highly sensitive and can detect very low levels of enzyme activity, making them suitable for a wide range of research applications, including the study of enzyme kinetics and the screening of enzyme inhibitors. nih.govresearchgate.net For example, a continuous spectrophotometric assay for β-glucuronidase using p-nitrophenyl β-D-glucuronide has been shown to be highly sensitive, capable of detecting enzyme activity as low as 1.4 x 10⁻⁴ U/mL. nih.gov

Fluorometric Detection Techniques

Fluorometric methods provide an even more sensitive alternative to spectrophotometry for the detection of this compound and its metabolites. These techniques rely on the use of substrates that, upon enzymatic cleavage, release a highly fluorescent product.

Quantification of Fluorescent Products

A commonly used fluorogenic substrate for β-glucuronidase is 4-methylumbelliferyl-β-D-glucuronide (MUG). nih.govnih.gov The enzymatic hydrolysis of MUG yields 4-methylumbelliferone (B1674119), a compound that exhibits strong fluorescence. The intensity of this fluorescence is directly proportional to the amount of product formed and, consequently, to the enzyme activity. nih.gov This method is highly sensitive, with detection limits for β-glucuronidase activity reaching as low as 1 x 10⁻⁴ U/L. bioassaysys.com The fluorescence of 4-methylumbelliferone is typically measured with an excitation wavelength around 365 nm and an emission wavelength around 450 nm. bioassaysys.com

Another fluorogenic probe, fluorescein (B123965) di-β-D-glucuronide (FDGlcU), has been utilized for non-invasive imaging of intestinal bacterial β-glucuronidase activity. nih.gov Hydrolysis of FDGlcU releases fluorescein, a highly fluorescent molecule. In vitro studies have shown a low detection limit of 10⁴ colony-forming units per well of bacteria expressing β-glucuronidase. nih.gov

Table 2: Fluorometric Substrates and Their Properties

| Substrate | Fluorescent Product | Excitation (nm) | Emission (nm) | Reference |

| 4-Methylumbelliferyl-β-D-glucuronide (MUG) | 4-Methylumbelliferone | ~365 | ~450 | bioassaysys.com |

| Fluorescein di-β-D-glucuronide (FDGlcU) | Fluorescein | Not specified | Not specified | nih.gov |

Real-Time Monitoring of Enzymatic Activity

Fluorometric assays are well-suited for the real-time monitoring of enzymatic activity. nih.gov The continuous measurement of fluorescence allows for the detailed study of enzyme kinetics and the effects of inhibitors. This real-time capability has been applied to develop automated systems for the on-site monitoring of β-glucuronidase activity in environmental samples, such as stream water, as a potential indicator of fecal pollution. nih.gov These systems can provide rapid and consistent results over extended periods, demonstrating the potential of this technology for early warning systems. nih.gov

Chromatographic Separations (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound and its metabolites from complex mixtures like biological samples. mdpi.comnih.gov HPLC methods often utilize reversed-phase chromatography with a C18 column. nih.gov

For the analysis of glucuronide conjugates, which are often highly polar, specialized chromatographic conditions may be required. sigmaaldrich.com One approach is to use ion-pair reversed-phase HPLC, where a reagent is added to the mobile phase to form a neutral ion pair with the charged analyte, enhancing its retention on the non-polar stationary phase. nih.gov For example, an isocratic ion-pair RP-HPLC method has been developed for the simultaneous analysis of 4-nitrophenol (PNP), 4-nitrophenyl β-glucuronide (PNP-G), and 4-nitrophenyl sulfate (B86663) (PNP-S) in rat bile samples. nih.gov This method employed a C18 column with a mobile phase of methanol (B129727) and a citrate (B86180) buffer containing tetrabutylammonium (B224687) bromide (TBAB) as the ion-pairing agent. nih.gov

HPLC is frequently coupled with mass spectrometry (MS) for highly sensitive and specific detection. nih.gov HPLC-MS/MS methods can quantify a wide range of drugs and their metabolites, including glucuronide conjugates, in various matrices such as wastewater. nih.gov An HPLC-MS/MS method has been developed to quantify 39 drugs and metabolites, including 8 glucuronide conjugates, in wastewater, demonstrating the capability of this technique for comprehensive metabolic profiling. nih.gov

Table 3: Example HPLC Method Parameters

| Parameter | Value | Reference |

| Column | C18 | nih.gov |

| Mobile Phase | Methanol-0.01 M citrate buffer pH 6.2 (47:53 v/v) with 0.03 M TBAB | nih.gov |

| Flow Rate | 1.0 ml/min | nih.gov |

| Detection | UV-Vis at 290 nm | nih.gov |

Method Development for Glucuronide and Aglycone Separation

The separation of the polar glucuronide conjugate from its less polar aglycone, 4-aminophenol, is a critical step in its analysis. High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for this purpose. The development of a successful HPLC method hinges on optimizing various parameters to achieve adequate resolution between the glucuronide and the aglycone.

Reversed-phase (RP) HPLC is commonly utilized, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. Due to the high polarity of the glucuronide, the mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol. mfd.org.mk

For ionizable compounds like glucuronides, which contain a carboxylic acid group, ion-pair chromatography can be an effective strategy. In this approach, an ion-pairing reagent, such as tetrabutylammonium bromide, is added to the mobile phase. nih.gov This reagent forms a neutral ion-pair with the charged analyte, increasing its retention on a reversed-phase column and enabling its separation from other components. nih.gov For instance, a method developed for the similar compound 4-nitrophenol and its glucuronide metabolite used a methanol-water mobile phase containing tetrabutylammonium bromide for simultaneous determination. nih.gov

Method development often involves systematically adjusting mobile phase composition, pH, and the type of stationary phase to achieve optimal separation. Isocratic methods, which use a constant mobile phase composition, are often preferred for their simplicity and speed, while gradient methods, where the mobile phase composition changes over time, may be necessary for separating complex mixtures with components of widely differing polarities. mfd.org.mkresearchgate.net

Table 1: Example HPLC Parameters for Separation of Related Compounds

| Parameter | Condition 1: 4-Aminophenol Separation sielc.com | Condition 2: 4-Nitrophenol & Glucuronide Separation nih.gov |

|---|---|---|

| Column | Primesep 100 (mixed-mode) | Reversed-Phase |

| Mobile Phase | Water, Acetonitrile (MeCN), and Sulfuric Acid (H₂SO₄) buffer | Methanol-water (50:50, v/v) with 0.01 M tetrabutylammonium-bromide |

| Elution Mode | Isocratic | Isocratic |

| Flow Rate | 1.0 mL/min | Not specified |

| Detection | UV at 275 nm | UV at 290 nm |

Use of Spectroscopic Detectors (UV-Vis) in Conjunction with HPLC

Ultraviolet-Visible (UV-Vis) spectroscopy is a common and robust detection method used with HPLC for the analysis of 4-aminophenyl-β-D-glucuronide. This detection technique relies on the presence of a chromophore—a part of the molecule that absorbs UV or visible light—within the analyte. In this case, the aminophenyl group serves as the chromophore.

When developing an HPLC-UV method, the detection wavelength is a critical parameter. It is typically set to the wavelength of maximum absorbance (λmax) of the analyte to ensure the highest sensitivity. For the aglycone, 4-aminophenol, a detection wavelength of 275 nm has been effectively used. sielc.com In a study involving the analogous compound, 4-nitrophenol, and its glucuronide, a detection wavelength of 290 nm was employed for simultaneous quantification. nih.gov The choice of wavelength is crucial for selectively detecting the compounds of interest and minimizing interference from other components in the sample matrix. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of glucuronide metabolites and for monitoring the progress of enzymatic or synthetic reactions. While techniques like mass spectrometry can provide molecular weight information, NMR provides detailed information about the atomic connectivity and stereochemistry of a molecule. nih.gov

In complex cases, such as determining the specific site of glucuronidation on a molecule with multiple potential attachment points, NMR is often the definitive technique. For example, in a study of the drug tanaproget, mass spectrometry alone could not distinguish between an N-linked and an S-linked glucuronide. nih.gov Only through detailed 1D and 2D NMR analysis of the purified metabolite and comparison with synthesized standards was the structure unambiguously identified as the S-β-D-glucuronide. nih.gov Similarly, NMR has been used to characterize synthesized mandelonitrile (B1675950) beta-glucuronide. nih.gov

¹H and ¹³C NMR for Structural Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed structural information for 4-aminophenyl-β-D-glucuronide.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key signals for 4-aminophenyl-β-D-glucuronide would include:

Aromatic Protons: Signals corresponding to the protons on the aminophenyl ring.

Anomeric Proton: A characteristic signal for the proton on the C1 carbon of the glucuronic acid moiety. Its chemical shift and coupling constant are diagnostic for the β-configuration of the glycosidic bond.

Glucuronic Acid Protons: A series of signals for the other protons on the sugar ring.

¹⁹F NMR for Background-Free Detection of Enzyme Activity

A novel and powerful application of NMR in glucuronide research is the use of Fluorine-19 (¹⁹F) NMR for monitoring enzyme activity. rsc.orgrsc.org This technique offers a significant advantage because the ¹⁹F nucleus is highly sensitive to its chemical environment, and there is virtually no naturally occurring fluorine in biological systems. rsc.org This results in background-free spectra, which is particularly useful for analyzing complex or optically opaque samples like soil extracts or colored solutions, where traditional absorbance or fluorescence-based assays would fail. rsc.orgrsc.org

The method utilizes a specifically designed substrate, such as 4-fluorophenyl β-D-glucuronide. rsc.org The ¹⁹F NMR chemical shift of the fluorine atom in the intact glucuronide is distinct from its chemical shift in the hydrolyzed product, 4-fluorophenol (B42351). rsc.org By monitoring the change in the ¹⁹F NMR spectrum over time, the activity of β-glucuronidase enzymes can be directly and accurately quantified. rsc.org

Table 2: ¹⁹F NMR Chemical Shifts for Monitoring β-Glucuronidase Activity

| Compound | ¹⁹F Chemical Shift (ppm) at pH 6.8 rsc.org |

|---|---|

| 4-fluorophenyl β-D-glucuronide (Substrate) | -121.0 |

| 4-fluorophenol (Product) | -124.9 |

The 3.9 ppm upfield shift upon hydrolysis provides a clear and unambiguous signal for enzyme activity. rsc.org

Mass Spectrometry (MS) in Research Applications

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technique for the analysis of glucuronide metabolites. nih.govresearchgate.net It offers exceptional sensitivity and selectivity, making it ideal for detecting and quantifying low concentrations of metabolites in complex biological matrices. researchgate.net

Tandem mass spectrometry (MS/MS) is often employed for direct glucuronide quantification. researchgate.net This technique involves selecting the molecular ion of the glucuronide, fragmenting it, and then detecting a specific fragment ion. This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and reduces chemical noise. However, direct quantification approaches typically require authentic, synthesized glucuronide standards for calibration. researchgate.net While powerful, MS alone may not always be sufficient for complete structural elucidation, as it can be difficult to distinguish between isomers that have the same mass. nih.gov

Confirmation of Synthesis Products

Mass spectrometry is a critical tool for confirming the identity and purity of synthesized glucuronides. nih.govnih.gov Following a chemical or enzymatic synthesis, MS is used to verify that the product has the correct molecular weight. For example, the synthesis of mandelonitrile beta-glucuronide was confirmed using gas chromatography-mass spectrometry. nih.gov

In cases where multiple isomers are possible, LC-MS is invaluable for distinguishing them. By comparing the chromatographic retention time and mass spectral data of a synthetically produced compound with a metabolite generated from a biological system, an unambiguous structural assignment can be made. nih.gov This was demonstrated in the structural assignment of the S-(β)-D-glucuronide of tanaproget, where comparison with synthetically derived S- and N-glucuronides was essential for confirmation. nih.gov

Analysis of Enzymatic Hydrolysis Products

Following the enzymatic cleavage of this compound by β-glucuronidase, the primary product released is p-aminophenol. The accurate analysis of this product is paramount for determining the original concentration of the glucuronide or the activity of the enzyme. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, often coupled with various detectors for sensitive and specific quantification. nih.govnih.gov

The general workflow involves stopping the enzymatic reaction, often by adding an acid or an organic solvent, which also serves to precipitate proteins that could interfere with the analysis. scbt.com The sample is then centrifuged, and the supernatant is injected into the HPLC system.

Separation is typically achieved using a reverse-phase column, such as a C8 or C18 column. nih.govsigmaaldrich.com The mobile phase composition is optimized to achieve a good resolution of p-aminophenol from other sample components. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile or methanol, often run in a gradient mode to ensure efficient separation. sigmaaldrich.com

Detection of the eluted p-aminophenol can be accomplished by several means:

UV-Vis Detection: p-Aminophenol has a chromophore that allows for its detection by UV-Vis spectrophotometry.

Fluorescence Detection: For enhanced sensitivity, derivatization of the aminophenol can be performed to yield a fluorescent product, although p-aminophenol itself has some native fluorescence.

Mass Spectrometry (MS): The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides the highest degree of sensitivity and specificity. nih.govnih.gov This method allows for the unambiguous identification and quantification of p-aminophenol based on its specific mass-to-charge ratio (m/z) and its fragmentation patterns, even in complex biological matrices like urine. nih.govnih.govsigmaaldrich.com Isotope-labeled internal standards are often used in LC-MS/MS analysis to ensure high accuracy and precision. sigmaaldrich.com

The choice of the analytical method depends on the required sensitivity and the complexity of the sample matrix. While HPLC-UV is suitable for some applications, LC-MS/MS is the gold standard for bioanalytical studies requiring low detection limits and high specificity. nih.govnih.gov

Table 1: Comparison of Hydrolysis Conditions for Glucuronides

| Enzyme Source | Temperature (°C) | Incubation Time | Target Analyte(s) | Reference |

| E. coli | 37 | 30 min | Aromatic amine glucuronides | nih.gov |

| Helix pomatia | 37 | 4 h | Phenols, parabens, triclocarban | nih.gov |

| Recombinant (B-One®) | Room Temp | 3 min | Psychoactive drug glucuronides | nih.govnih.gov |

| Recombinant (BGTurbo Plus) | Room Temp | 5 min | Opioid & benzodiazepine (B76468) glucuronides | msacl.org |

Electrochemical Detection Methods

Electrochemical methods offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic techniques for analyzing the products of enzymatic hydrolysis. mdpi.comnih.gov These methods are based on the electrochemical properties of the released p-aminophenol, which is an electroactive molecule that can be oxidized at an electrode surface. mdpi.comnih.gov

Amperometric detection is a highly sensitive electrochemical technique used to quantify electroactive species. It operates by applying a constant potential to a working electrode and measuring the resulting current, which is directly proportional to the concentration of the analyte being oxidized or reduced.

In the context of this compound analysis, the substrate is first hydrolyzed by β-glucuronidase to produce p-aminophenol (PAP). The resulting solution is then introduced into an electrochemical cell. A specific oxidation potential is applied to the working electrode, causing the p-aminophenol to be oxidized to p-quinoneimine. This electron transfer process generates a measurable electric current.

Reaction at the electrode: PAP → p-quinoneimine + 2H⁺ + 2e⁻

The magnitude of this amperometric current is directly proportional to the concentration of p-aminophenol in the sample. Research has demonstrated that p-aminophenol can be detected amperometrically, for instance, by measuring the response at a potential of +150 mV versus an Ag/AgCl reference electrode. researchgate.net This technique allows for fast analysis, often within minutes, and can achieve low detection limits, making it suitable for quantifying the enzymatic release of phenols from their glucuronide conjugates. mdpi.comresearchgate.net

The principle of electrochemical detection of p-aminophenol forms the basis for the development of sophisticated biosensors for measuring β-glucuronidase activity. A biosensor integrates a biological recognition element (the enzyme) with a signal transducer (the electrode).

In a typical configuration for detecting β-glucuronidase, the substrate, this compound, is provided in the vicinity of an electrode. When a sample containing β-glucuronidase is introduced, the enzyme catalyzes the hydrolysis of the glucuronide, releasing p-aminophenol. The electrochemically active p-aminophenol then diffuses to the surface of the electrode where it is oxidized, generating an electrical signal (e.g., current in amperometry or a peak in voltammetry). The magnitude of this signal correlates directly with the rate of the enzymatic reaction, and thus, the activity of the β-glucuronidase in the sample.

Recent advancements have focused on enhancing the sensitivity and lowering the detection limits of these biosensors by modifying the electrode surfaces. Materials such as carbon nanotubes and metal nanoparticles are used to increase the electrode's active surface area and catalytic activity towards the oxidation of p-aminophenol. nih.govnih.gov For example, stencil-printed carbon electrodes (SPCEs) have been used for the detection of p-aminophenol (PAP) with a detection limit of 0.5 μM. nih.gov Another study reported a sensor using laser-induced carbon modified with a multi-walled carbon nanotube-polyaniline composite that achieved a remarkable detection limit for 4-aminophenol of 0.006 μM. nih.gov

These biosensors provide a powerful platform for the rapid and sensitive detection of bacterial contamination (e.g., E. coli, which produces β-glucuronidase) in food and water samples, or for other clinical and research applications where measuring β-glucuronidase activity is important. nih.govljmu.ac.uk

Table 2: Electrochemical Detection Limits for p-Aminophenol (PAP)

| Electrode/Sensor Type | Detection Method | Detection Limit (μM) | Reference |

| Stencil-Printed Carbon Electrode (SPCE) | Electrochemical | 0.5 | nih.gov |

| Laser-Induced Carbon/MWCNT-PANI | Square Wave Voltammetry | 0.006 | nih.gov |

| Nafion:Cu with MWCNTs | Electrochemical | < 0.1 | mdpi.com |

Structure Activity Relationships and Mechanistic Predictions in Glucuronidation

Influence of Aglycone Structure on Glucuronidation and Hydrolysis

The structure of the aglycone is a primary determinant of its susceptibility to glucuronidation and the subsequent hydrolysis of the resulting glucuronide conjugate. The chemical properties of the aglycone, such as the nature and position of the functional group targeted for conjugation, significantly influence the reaction kinetics. For instance, the glucuronidation of 4-aminophenol (B1666318), the precursor to the aglycone of 4-Aminophenyl-beta-D-glucuronide, occurs at the amino group, forming an N-glucuronide.

The stability of the formed glucuronide is also dependent on the aglycone structure. Hydrolysis, the reverse reaction of glucuronidation, is often catalyzed by β-glucuronidase enzymes, which can be of human or bacterial origin. nih.gov Studies on aromatic amines have shown that the type of linkage is critical. Both human and E. coli β-glucuronidases preferentially hydrolyze O-glucuronides (where glucuronic acid is attached to a hydroxyl group) over N-glucuronides (where it is attached to a nitrogen atom). nih.gov This selectivity was demonstrated in a study where the O-glucuronide of N-hydroxy-N-acetyl-4-aminobiphenyl was completely hydrolyzed, while the N-glucuronide of N-acetylbenzidine remained intact under the same conditions. nih.gov Therefore, the N-glucuronide linkage in this compound suggests a greater resistance to enzymatic hydrolysis compared to its O-glucuronide counterparts. While bacterial β-glucuronidase in the gut may hydrolyze O-glucuronides, non-enzymatic hydrolysis in acidic urine is considered a more significant pathway for the cleavage of N-glucuronides. nih.gov

Regioselectivity and Substrate Specificity in Glucuronidation Reactions

UDP-glucuronosyltransferases exhibit both substrate specificity and regioselectivity, meaning they preferentially catalyze reactions with certain substrates and at specific sites on those substrates. nih.govnih.gov The broad and sometimes overlapping specificity of UGT isoforms is advantageous for detoxifying a wide array of chemicals but also presents challenges in predicting metabolic pathways. nih.gov

Regioselectivity is dictated by the three-dimensional structure of the enzyme's active site. nih.gov The size and shape of the binding pocket determine how a substrate, such as 4-aminophenol, can orient itself within the catalytic domain. nih.gov For a molecule with multiple potential conjugation sites, its orientation determines which functional group is positioned closest to the UDP-glucuronic acid (UDPGA) co-substrate, thus favoring its glucuronidation. nih.govresearchgate.net The formation of multiple glucuronides from a single substrate can occur if the molecule can adopt different orientations within the active site. nih.gov In the case of this compound, the UGT enzyme specifically targets the amine functional group for conjugation.

Substrate specificity varies among the different UGT isoforms. While a complete crystal structure for a human UGT is not yet available, insights have been gained from studying homologous enzymes in plants and bacteria. nih.gov These studies, combined with modeling, help to understand why certain UGTs, like UGT1A1, can metabolize a wide range of molecules from small planar compounds to larger ones, while others have a more restricted substrate profile. nih.govnih.gov

Computational and In Silico Modeling of Glucuronidation

In the absence of complete crystal structures for mammalian UGTs, computational or in silico modeling has become an indispensable tool for predicting glucuronidation. nih.govannualreviews.org These methods provide a cost-effective and rapid alternative to experimental approaches for evaluating large numbers of compounds and understanding the molecular basis of enzyme-substrate recognition. proquest.com

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the biological activity of a set of compounds to their physicochemical properties or "descriptors." nih.gov For UGTs, 2D and 3D-QSAR models have been developed to predict the likelihood of a compound being a substrate for a specific isoform. nih.govnih.gov

These models use various molecular descriptors to build their correlations. For example, a 2D-QSAR model for UGT1A1 substrates identified substrate hydrophobicity (described by logP) as a key determinant for binding to the active site, which is consistent with the enzyme's location within the microsomal membrane. nih.gov 3D-QSAR models for UGT2B7 have successfully predicted the binding affinity (Kₘ values) of substrates. nih.govtandfonline.com These models often reveal that molecular size and shape, as well as electronic properties, are critical factors influencing enzyme-substrate binding. nih.govtandfonline.com

| UGT Isoform | Model Type | Key Descriptors/Features | Predicted Parameter | Reference |

|---|---|---|---|---|

| UGT1A1 | 2D-QSAR | logP (Hydrophobicity), Aromatic Ring, Hydrogen Bond Donor | Substrate Binding | nih.gov |

| UGT2B7 | 3D-QSAR (VolSurf) | Molecular Size and Shape, H-bonding, logP | Kₘ (Binding Affinity) | nih.govtandfonline.com |

| UGT1A9 | 3D-QSAR (CoMFA) | Steric and Electrostatic Fields | Vₘₐₓ, CLᵢₙₜ (Reaction Rate) | nih.gov |

Pharmacophore modeling is another computational technique used to identify the essential 3D arrangement of steric and electronic features that are necessary for a molecule to interact with a specific enzyme and elicit a biological response. schrodinger.com For UGT substrates, a pharmacophore model typically includes features such as a "glucuronidation site" (the functional group to be conjugated), hydrophobic regions, and hydrogen bond acceptors or donors. proquest.comnih.gov

These models are developed by aligning a set of known substrates and identifying their common chemical features. proquest.com A successful pharmacophore model for UGT2B7 substrates consisted of one glucuronidation site, one hydrogen bond acceptor, and three hydrophobic regions. nih.govtandfonline.com This model was able to predict the Kₘ values for a test set of substrates with reasonable accuracy. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that uses pharmacophore-based alignment to build predictive models. nih.gov For UGT1A9-mediated glucuronidation of flavonols, CoMFA models were successfully constructed to predict kinetic parameters like Vₘₐₓ and intrinsic clearance (CLᵢₙₜ). The resulting contour maps from the CoMFA analysis provide a visual representation of which structural characteristics lead to faster or slower rates of glucuronidation. nih.gov

| UGT Isoform | Pharmacophore Features | Modeling Approach | Reference |

|---|---|---|---|

| UGT2B7 | 1 Glucuronidation Site, 1 H-Bond Acceptor, 3 Hydrophobic Regions | Pharmacophore-based 3D-QSAR | nih.govtandfonline.com |

| UGT1A9 | Mapping of flavonols to common feature pharmacophores | CoMFA | nih.gov |

| UGT1A1, UGT1A4 | Common features including an essential "glucuronidation feature" | Common Feature Pharmacophores | proquest.com |

Identifying the specific site on a molecule where glucuronidation will occur, known as the site of metabolism (SOM), is a critical step in predicting a drug's metabolic profile. oup.comnih.gov Several in silico models have been developed specifically for this purpose. These tools use machine learning algorithms, such as support vector machines (SVM), trained on large datasets of known UGT-catalyzed reactions. oup.comnih.gov

These models calculate a series of 'local' and 'global' molecular descriptors that characterize atomic reactivity, bond strength, and physicochemical properties for potential metabolic sites. oup.comnih.gov For example, four separate models were developed to predict glucuronidation at aliphatic hydroxyl, aromatic hydroxyl, carboxylic acid, or amino nitrogen groups, achieving balanced accuracies between 0.88 and 0.96 on their test sets. oup.comnih.gov Web servers like SOMP (Site of Metabolism Predictor) use a Bayesian approach and descriptors of atomic neighborhoods to predict glucuronidation sites for new compounds. oup.com

Correlation between Glucuronide Structure and Enzyme-Substrate Interactions

The interaction between a glucuronide substrate and the UGT enzyme is a dynamic process governed by the complementary structures of the small molecule and the enzyme's active site. nih.gov While the lack of a complete mammalian UGT crystal structure has been a significant hurdle, the crystallization of a partial human UGT2B7 domain and various plant and bacterial UGTs has provided valuable templates for homology modeling. nih.govnih.gov

These models suggest that the UGT superfamily shares a conserved three-dimensional structure with two distinct domains. researchgate.net The substrate (aglycone) and the co-substrate (UDPGA) are thought to bind at the interface between these two domains. researchgate.net The specificity of the interaction is determined by the precise arrangement of amino acid residues within the active site. nih.gov

The binding of a substrate like 4-aminophenol is influenced by features such as hydrophobicity, which facilitates its entry into the membrane-bound enzyme's active site, and specific hydrogen bonding and hydrophobic interactions that stabilize its position for catalysis. nih.gov The orientation of the substrate is critical for regioselectivity, ensuring that the target functional group—in this case, the amino group—is correctly positioned relative to the glucuronic acid moiety of UDPGA for the conjugation reaction to proceed. nih.gov The flexibility of the enzyme and the ability of the substrate to adopt different binding modes can explain the broad substrate specificity observed for many UGT isoforms. nih.gov

Future Directions and Emerging Research Avenues

Design of Novel 4-Aminophenyl-beta-D-glucuronide Analogs for Specific Research Applications

The core structure of this compound (4-APG) serves as a versatile scaffold for the synthesis of novel analogs, each tailored for a specific research purpose. The primary goal is to create derivatives with enhanced or unique properties that can overcome the limitations of existing substrates and open new analytical windows.

A key area of development is the creation of analogs for use in challenging sample matrices. For instance, common assays relying on colorimetric or fluorescent readouts can be hindered by opaque or naturally colored samples, such as soil or certain biological fluids. rsc.org To address this, researchers have developed 4-fluorophenyl β-D-glucuronide. rsc.orgljmu.ac.uk This analog releases 4-fluorophenol (B42351) upon hydrolysis by β-glucuronidase. The presence and concentration of the cleaved product can be precisely quantified using 19F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that is not affected by the optical properties of the sample. rsc.orgwhiterose.ac.uk This method provides a background-free signal, extending the detection of β-glucuronidase activity to previously intractable environmental and biological samples. rsc.orgljmu.ac.uk

Another innovative application is in the development of non-invasive diagnostic tools. A recent preclinical study reported the use of phenyl-β-D-glucuronide, a close analog of 4-APG, as an agent for "induced volatolomics"—the study of volatile organic compounds in breath. biorxiv.org This compound is metabolized by β-glucuronidase, which is often highly expressed in tumor microenvironments, to produce volatile phenol (B47542). biorxiv.org The released phenol can then be detected in the breath using a handheld electrochemical sensor, offering a potential method for the rapid, non-invasive pre-warning of cancer risk. biorxiv.org

The synthesis of these novel analogs leverages established and emerging chemical and biological techniques. Organic synthesis allows for precise, regioselective modifications of the core structure, while enzymatic and microbial synthesis platforms are being explored for more sustainable and scalable production of specific glucuronides. nih.gov

Table 1: Examples of this compound Analogs and Their Research Applications

| Analog | Modification | Detection Method | Specific Research Application | Reference |

|---|---|---|---|---|

| p-Nitrophenyl-β-D-glucuronide | Amino group replaced with a nitro group | Spectrophotometry (Colorimetric) | Continuous monitoring of β-glucuronidase kinetics in clear solutions. nih.gov | nih.gov, |

| 4-Fluorophenyl-β-D-glucuronide | Amino group replaced with fluorine | 19F NMR Spectroscopy | Detection of β-glucuronidase activity in optically opaque or colored samples (e.g., soil, mud). rsc.orgljmu.ac.uk | rsc.org, ljmu.ac.uk |

| Phenyl-β-D-glucuronide | Removal of the amino group | Electrochemical Breath Sensor | Non-invasive cancer risk assessment through induced volatolomics. biorxiv.org | biorxiv.org |

| 4-Methylumbelliferyl-β-D-glucuronide | Aminophenyl group replaced with a fluorogenic methylumbelliferyl group | Fluorometry | Highly sensitive detection of β-glucuronidase, often used as an indicator of enteric bacteria contamination. ljmu.ac.uk | ljmu.ac.uk |

Integration of this compound in Multi-Omics Research

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, aim to provide a holistic understanding of biological systems. nih.gov Within this paradigm, 4-APG and its analogs are emerging as valuable chemical tools, particularly in the field of metabolomics. Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system and can be performed in either a targeted or untargeted manner. nih.govnih.gov

4-APG can be used as a chemical probe to assess functional enzyme activity within a complex biological sample. By introducing 4-APG into a cellular or microbial system and using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) to measure the rate of its conversion to 4-aminophenol (B1666318), researchers can quantify β-glucuronidase activity. This functional data can then be integrated with other omics datasets. For example, a change in β-glucuronidase activity measured using 4-APG could be correlated with changes in the expression of the gene encoding the enzyme (transcriptomics) or the abundance of the enzyme itself (proteomics). nih.gov

This integrated approach allows researchers to move from simply identifying the presence of a gene or protein to understanding its functional consequence in a specific context. Such studies are critical for elucidating the role of β-glucuronidase activity in various states, including drug metabolism and the pathobiology of diseases where the enzyme is dysregulated. nih.gov The use of an exogenous probe like 4-APG or its analogs in "induced volatolomics" is a prime example of how a specific substrate can generate a new layer of metabolic data for systems biology analysis. biorxiv.org

Advancements in Microfluidic and High-Throughput Screening Assays Utilizing this compound

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of thousands to millions of compounds. unchainedlabs.comyoutube.com Substrates like 4-APG and particularly its chromogenic and fluorogenic analogs are ideal for HTS assays designed to find modulators (inhibitors or activators) of β-glucuronidase. The enzymatic reaction produces a signal that can be read quickly and automatically on microtiter plates. nih.govnih.gov

The future of screening assays lies in miniaturization and increased throughput, primarily through the use of microfluidics and advanced robotics. youtube.com Microfluidic "lab-on-a-chip" technologies allow for the performance of enzymatic assays in nanoliter to picoliter volumes. This drastically reduces the consumption of expensive reagents and valuable test compounds while increasing the speed of analysis. whiterose.ac.uk

Assays using 4-APG or its derivatives can be adapted to these microfluidic platforms. For example, droplets containing the enzyme, the substrate, and a test compound can be generated and analyzed at rates of thousands per second. This enables massive-scale screening campaigns that would be impractical with conventional methods. unchainedlabs.com These advanced platforms are not only for drug discovery but also for fundamental research, such as mapping enzyme activity across different microbial species or environmental conditions with unprecedented detail.

Table 2: Comparison of Assay Formats for β-Glucuronidase Activity

| Parameter | Traditional Spectrophotometric Assay | Automated High-Throughput Screening (HTS) | Microfluidic Assay |

|---|---|---|---|

| Substrate Example | p-Nitrophenyl-β-D-glucuronide | 4-Methylumbelliferyl-β-D-glucuronide | 4-APG or fluorogenic analogs |

| Typical Volume | ~100 - 1000 µL | ~1 - 50 µL | nL - pL |

| Throughput | Low (10s-100s of samples/day) | High (10,000s-100,000s of samples/day) | Very High (>1,000,000s of samples/day) |

| Key Advantage | Accurate kinetic studies nih.gov | Large-scale compound library screening nih.gov | Massive parallelism, minimal reagent use |

| Key Limitation | Labor-intensive, low throughput | Requires significant investment in robotics youtube.com | Complex instrumentation, potential for clogging |

Exploration of this compound in Studying Enzyme Regulation and Allosterism

Beyond simple inhibition, the activity of enzymes like β-glucuronidase can be modulated by allosteric regulation. Allosterism occurs when a molecule binds to the enzyme at a site distinct from the active site (the allosteric site), causing a conformational change that alters the enzyme's catalytic activity. nih.gov This is a critical mechanism for controlling biological pathways. An allosteric modulator can either increase (K-type activation) or decrease (K-type inhibition) the enzyme's affinity for its substrate. nih.gov

4-APG is an ideal tool for investigating these complex regulatory mechanisms. In a typical kinetic assay, the rate of hydrolysis of 4-APG is measured in the presence and absence of a suspected allosteric modulator. By systematically varying the concentrations of both the substrate (4-APG) and the modulator, researchers can determine the precise effect of the modulator on the enzyme's kinetics. nih.gov

This approach allows for the discovery and characterization of novel allosteric sites and the molecules that bind to them. Understanding the allosteric regulation of β-glucuronidase is a significant future research direction, as allosteric modulators can offer higher specificity and fewer side effects compared to traditional active-site inhibitors. nih.gov The use of 4-APG in such mechanistic studies will be crucial for a deeper understanding of how β-glucuronidase function is controlled in both health and disease, paving the way for new therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the standard enzymatic methods for synthesizing 4-Aminophenyl-beta-D-glucuronide?

- Methodological Answer : The compound is typically synthesized via enzymatic conjugation using uridine diphosphate-glucuronosyl transferases (UGTs). Rabbit liver UGTs immobilized on sepharose beads are commonly employed to catalyze the transfer of glucuronic acid to the 4-aminophenyl aglycone. Post-reaction, purification involves thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to isolate the product .

Q. How is this compound used to detect β-glucuronidase activity in microbial assays?

- Methodological Answer : The compound acts as a chromogenic or fluorogenic substrate. Upon hydrolysis by β-glucuronidase, it releases 4-aminophenol, detectable via spectrophotometry (λ~400 nm) or fluorescence. For microbial identification (e.g., E. coli), the substrate is incorporated into agar plates, and enzymatic activity is visualized by color change or fluorescence under UV light (366 nm) .

Q. What analytical techniques validate the purity and stability of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) confirms structural integrity, while gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-MS (LC-MS) quantifies purity (>95%). Stability studies involve accelerated degradation tests under varying pH (4–9) and temperatures (4–37°C), monitored via HPLC .

Advanced Research Questions

Q. How can researchers optimize this compound-based assays for β-glucuronidase in heterogeneous biological samples (e.g., urine, serum)?

- Methodological Answer : Pre-treat samples with ultrafiltration (10 kDa cutoff) to remove interfering macromolecules. Adjust assay pH to 6.8–7.2 (optimal for enzymatic activity) and include controls with heat-inactivated enzymes to account for non-specific hydrolysis. Validate using spiked recovery experiments with known β-glucuronidase concentrations .

Q. What strategies mitigate interference from endogenous glucuronidase inhibitors in cell lysate studies?

- Methodological Answer : Add competitive inhibitors like D-saccharic acid 1,4-lactone (10 mM) to the assay buffer. Alternatively, pre-incubate lysates with inhibitor-binding resins (e.g., polyvinylpolypyrrolidone) for 30 minutes before adding the substrate. Normalize activity to total protein content via Bradford assay .

Q. How does substrate specificity of this compound compare to analogs like 4-Methylumbelliferyl-beta-D-glucuronide in kinetic studies?

- Methodological Answer : Perform parallel kinetic assays using both substrates. Determine and via Michaelis-Menten plots. For example, 4-Aminophenyl derivatives often exhibit lower values (higher affinity) but reduced fluorescence signal compared to 4-Methylumbelliferyl analogs, necessitating trade-offs in sensitivity vs. specificity .

Q. What are the implications of β-glucuronidase polymorphisms on this compound hydrolysis rates in human microbiome studies?

- Methodological Answer : Use metagenomic sequencing to identify bacterial strains with gusA gene variants. Correlate variant prevalence with hydrolysis rates measured in fecal incubations. For strain-specific activity, clone gusA variants into β-glucuronidase-negative E. coli and compare kinetic parameters .

Data Analysis and Experimental Design

Q. How to statistically resolve contradictory results in β-glucuronidase inhibition studies using this compound?

- Methodological Answer : Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey test) to account for variables like pH, temperature, and inhibitor concentration. Use surface plasmon resonance (SPR) to independently validate inhibitor binding constants () and rule out assay-specific artifacts .

Q. What computational tools predict the binding affinity of this compound to mutant β-glucuronidases?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.